2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl-
Description
Chemical Identity and Nomenclature
3,4-Dihydro-5-iodo-6-phenyl-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered oxygen-containing ring with distinct substituents. The systematic IUPAC name reflects its structural features: a pyranone core (2H-pyran-2-one) with hydrogenation at positions 3 and 4 (3,4-dihydro), an iodine atom at position 5, and a phenyl group at position 6. Its molecular formula is C₁₂H₁₁IO₂ , with a molecular weight of 284.12 g/mol.
The compound’s structure is defined by a partially saturated γ-pyrone system, where the lactone functionality (cyclic ester) at position 2 contributes to its reactivity. The phenyl group at position 6 introduces aromatic character, while the iodine substituent at position 5 enhances electrophilicity, making it a versatile intermediate in synthetic chemistry. Alternative naming conventions include numerical descriptors (e.g., δ-lactone derivatives) or functional group-based terms (e.g., iodinated dihydropyranone), though the IUPAC nomenclature remains authoritative for unambiguous identification.
Historical Context of 2H-Pyran-2-One Derivatives
The exploration of 2H-pyran-2-one derivatives dates to early 20th-century studies on lactones and their biological activities. Tetrahydro-2H-pyran-2-one (δ-valerolactone), a simpler analogue, was first synthesized in the 1920s and served as a model for understanding ring-strain dynamics in lactones. By the 1980s, advances in catalysis enabled the functionalization of pyranones with halogens and aryl groups, leading to compounds like 3,4-dihydro-5-iodo-6-phenyl-2H-pyran-2-one.
A pivotal development emerged in 2017 with the introduction of base-promoted domino reactions, which streamlined the synthesis of 6-aryl-2H-pyran-2-ones. These methods replaced traditional multistep protocols, reducing reaction times from days to hours while improving yields. The integration of iodine substituents, as seen in this compound, became feasible through halogenation techniques using iodine monochloride or N-iodosuccinimide under controlled conditions.
Significance of Iodine and Phenyl Substituents in Heterocyclic Systems
The iodine atom at position 5 plays dual roles in reactivity and molecular recognition. As a heavy halogen, it enhances the compound’s polarizability, facilitating interactions with electron-rich biological targets or catalysts. In cross-coupling reactions, the C–I bond serves as a linchpin for Suzuki-Miyaura or Ullmann-type couplings, enabling the construction of complex architectures. For example, palladium-catalyzed coupling with boronic acids can replace iodine with aryl or alkenyl groups, diversifying downstream applications.
The phenyl group at position 6 stabilizes the pyranone ring through resonance and steric effects. Its electron-withdrawing nature mitigates ring strain in the lactone, while π-π stacking interactions enhance solubility in aromatic solvents. Comparative studies of 6-aryl-2H-pyran-2-ones reveal that phenyl substituents improve thermal stability compared to alkyl analogues, with decomposition temperatures exceeding 200°C.
Table 1: Key Structural and Electronic Properties
This combination of iodine and phenyl groups positions the compound as a strategic intermediate in pharmaceutical synthesis, particularly for iodinated scaffolds in thyroid hormone analogues or X-ray contrast agents. Its utility in materials science is also under investigation, with preliminary studies highlighting its potential as a monomer for biodegradable polymers.
Structure
3D Structure
Properties
CAS No. |
647033-22-5 |
|---|---|
Molecular Formula |
C11H9IO2 |
Molecular Weight |
300.09 g/mol |
IUPAC Name |
5-iodo-6-phenyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C11H9IO2/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
SDWXOKCKVGIHSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=C1I)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of ketone compounds in the presence of suitable catalysts such as aluminum-platinum or aluminum-palladium catalysts . Another approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the pyranone ring through cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under mild conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyranones with various functional groups.
Scientific Research Applications
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s iodine and phenyl groups play a crucial role in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Position 5 Modifications
- 5-Thioether (Compound 18c) : Substitution with a thioether group at position 5 in HIV protease inhibitors drastically increased potency (IC50 = 5 nM vs. 2100 nM for parent compound), suggesting electron-donating groups at this position enhance activity .
Position 6 Modifications
- 6-Phenyl (Target Compound): The aromatic group may improve lipophilicity and membrane permeability compared to aliphatic chains (e.g., 6-pentyl in tyrosinase inhibitors ). However, alkyl chains in compounds like viridepyronone (6-(4-oxopentyl)) confer antifungal properties, highlighting the role of chain flexibility and oxidation states .
Dihydro Modifications (3,4-Dihydro)
- This modification is seen in cytotoxic analogs like Compound 1 (IC50 = 28.20 μM for A549), where carbonyl groups at C-4' enhance activity .
Table 2: Physicochemical Properties
- The 5-iodo substituent may increase toxicity risks (e.g., skin/eye irritation) compared to non-halogenated analogs .
Biological Activity
2H-Pyran-2-one, 3,4-dihydro-5-iodo-6-phenyl-, also known by its CAS number 647033-22-5, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9IO
- Molecular Weight : 284.09 g/mol
- Structure : The compound features a pyran ring with iodine and phenyl substitutions that contribute to its unique properties.
Biological Activity Overview
The biological activity of 2H-Pyran-2-one derivatives is primarily attributed to their interactions with various biological targets, including enzymes and receptors. Studies have shown promising results in areas such as antimicrobial, anticancer, and anti-inflammatory activities.
1. Antimicrobial Activity
Research indicates that derivatives of 2H-Pyran-2-one exhibit significant antimicrobial properties. A study demonstrated that certain derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative A | S. aureus | 100 |
| Derivative B | E. coli | 150 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer effects. In vitro studies have reported that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 25 | Caspase activation |
| A549 (lung) | 30 | Cell cycle arrest |
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2H-Pyran-2-one has been studied for its anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of a series of pyran derivatives, including 2H-Pyran-2-one, against clinical isolates of resistant bacteria. The study concluded that these compounds could serve as potential leads for developing new antibiotics.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer treatment, researchers evaluated the effects of 2H-Pyran-2-one on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent.
The biological activities of 2H-Pyran-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It may act on specific receptors involved in inflammatory responses or cell signaling pathways.
- Oxidative Stress Modulation : By modulating oxidative stress levels, it can influence cell survival and death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
